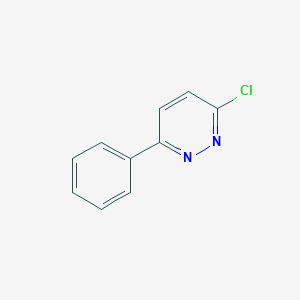

3-Chloro-6-phenylpyridazine

Overview

Description

3-Chloro-6-phenylpyridazine (3CP) is an organic compound that is composed of a pyridazine ring with a chlorine atom and a phenyl group attached. It is a heterocyclic aromatic compound that has been studied for its synthesis, mechanisms of action, and applications in scientific research. 3CP is a valuable compound for its wide range of uses in the lab and its potential to be developed into a therapeutic or diagnostic agent.

Scientific Research Applications

Insecticidal Activity : N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, related to 3-Chloro-6-phenylpyridazine, have been shown to possess good insecticidal activities, particularly against Plutella xylostella. The study found that some compounds displayed over 90% activity at specific concentrations, and explored the structure-activity relationships (SAR) of these compounds (Wu et al., 2012).

Solvent-Free Phase Transfer Catalysis : this compound was used in a solvent-free phase transfer catalysis process, resulting in chlorine–fluorine exchanges with enhanced yields and selectivities compared to previous methods. This study emphasizes the efficiency and selectivity of this approach in such transformations (Marque et al., 2004).

Functionalized Pyridazines Synthesis : A study focused on the homolytic substitution of 3-chloro-6-methylpyridazine, a compound similar to this compound, to create functionalized pyridazinones. The work provides insights into the reactivity patterns of these chloropyridazines (Piaz et al., 1993).

Regioselective Introduction of Mercapto Groups : This study explored the nucleophilic substitution of halogen in various chloropyridazines, including 3,5-dichloro-6-phenylpyridazine, with different groups, offering insights into the regioselective formation of monomercapto and mono-thiopyridazines (Olesen et al., 1988).

ANRORC Mechanism in Pyridazine Synthesis : The reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles was studied, leading to the formation of 3-aminopyridazines via an ANRORC mechanism. This research provides valuable information on the synthesis and mechanism of pyridazine derivatives (Rykowski et al., 2000).

Pharmaceutical Applications : Another study synthesized a novel class of 3-chloro-4-carboxamido-6-arylpyridazines as interleukin-1β converting enzyme (ICE) inhibitors, highlighting their potential in medical applications (Dolle et al., 1997).

Acetylcholinesterase Inhibition : A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, including this compound, were designed and synthesized as acetylcholinesterase inhibitors, contributing to neurological research (Contreras et al., 2001).

Safety and Hazards

3-Chloro-6-phenylpyridazine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

3-chloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBRFWDEAVIFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174302 | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

20375-65-9 | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20375-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20375-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-phenylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key reactions 3-Chloro-6-phenylpyridazine can undergo?

A1: this compound serves as a versatile starting material for synthesizing various pyridazine derivatives. Research indicates it reacts with nucleophiles, enabling the preparation of diverse compounds. For example, it reacts with various nucleophilic reagents, such as hydrazine hydrate and hydroxylamine hydrochloride, to yield hydrazones and oximes, respectively []. Additionally, it reacts with dimethyl sulphate to produce 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones and with phosphorus oxychloride to form 4-aroyl-3-chloro-6-phenylpyridazines []. Furthermore, when subjected to photolysis in methanol containing hydrochloric acid, it yields methyl 3-benzoylpropanoate and other pyridazine derivatives [].

Q2: How does the photochemical behavior of this compound differ from its 3-hydroxy counterpart?

A2: While both this compound and 3-hydroxy-6-phenylpyridazine undergo photochemical reactions in methanol containing HCl, a key difference lies in the hydrolysis step. Unlike some 3-chloro-6-substituted pyridazines, this compound does not hydrolyze to the corresponding 6-hydroxy compound during the photolysis reaction []. This difference influences the final product distribution. Specifically, this compound yields methyl 3-benzoylpropanoate and several other pyridazine derivatives, whereas the 3-hydroxy counterpart yields methyl 3-benzoylpropanoate and methyl 2-methyl-3-benzoylpropanoate [].

Q3: What synthetic routes are available for producing 4-aroyl-6-phenylpyridazin-3(2H)-ones, and how can these be further modified?

A3: A novel synthesis method for 4-aroyl-6-phenylpyridazin-3(2H)-ones involves oxidizing the corresponding 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid []. These synthesized compounds can then be further derivatized. For instance, they react readily with hydrazine hydrate and hydroxylamine hydrochloride, leading to the formation of the corresponding hydrazones and oxime derivatives []. Furthermore, reacting them with dimethyl sulphate yields 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones, while reacting them with phosphorus oxychloride produces 4-aroyl-3-chloro-6-phenylpyridazines [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)

![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)